

4-Chloro-7-nitroquinoline IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-7-nitroquinoline**

Cat. No.: **B103582**

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-7-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-7-nitroquinoline**, a key heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. This document details its chemical properties, synthesis protocols, and the biological activities of related derivatives, offering valuable insights for drug discovery and development.

Chemical and Physical Properties

The IUPAC name for the compound is **4-Chloro-7-nitroquinoline**. It is a solid, typically light yellow to yellow in appearance.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	18436-76-5	[1] [2] [3]
Molecular Formula	C ₉ H ₅ CIN ₂ O ₂	
Molecular Weight	208.60 g/mol	[4]
Melting Point	156-160 °C	[1]
Boiling Point (Predicted)	351.4±22.0 °C	[1]
Density (Predicted)	1.484±0.06 g/cm ³	[1]
pKa (Predicted)	-0.11±0.27	[1]

Synthesis of 7-Substituted Quinolines

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry. While a specific, detailed protocol for **4-chloro-7-nitroquinoline** is not readily available in the provided search results, a general and robust pathway involves the nitration of a pre-existing chloroquinoline. The following experimental protocol is adapted from the well-documented synthesis of the related isomer, 7-Chloro-6-nitroquinoline, which follows a similar chemical logic.[\[5\]](#)[\[6\]](#)

General Experimental Protocol: Electrophilic Nitration

This procedure outlines the nitration of a 7-chloroquinoline precursor. The key principle is the reaction of the quinoline nucleus with a nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids.

Materials:

- 4-Chloroquinoline (or appropriate precursor)
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Crushed Ice

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Beaker
- Separatory funnel
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq) in concentrated sulfuric acid (approx. 3.0 eq). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.[6]
- Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.[6]
- Nitration: Add the prepared nitrating mixture dropwise to the dissolved chloroquinoline solution using a dropping funnel. It is critical to maintain the reaction temperature between 0-

5 °C throughout the addition to control the reaction rate and minimize side products.[6]

- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC).[6]
- Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.
- Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[6]
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
- Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final, pure **4-Chloro-7-nitroquinoline**.[6]

Synthesis Workflow Diagram

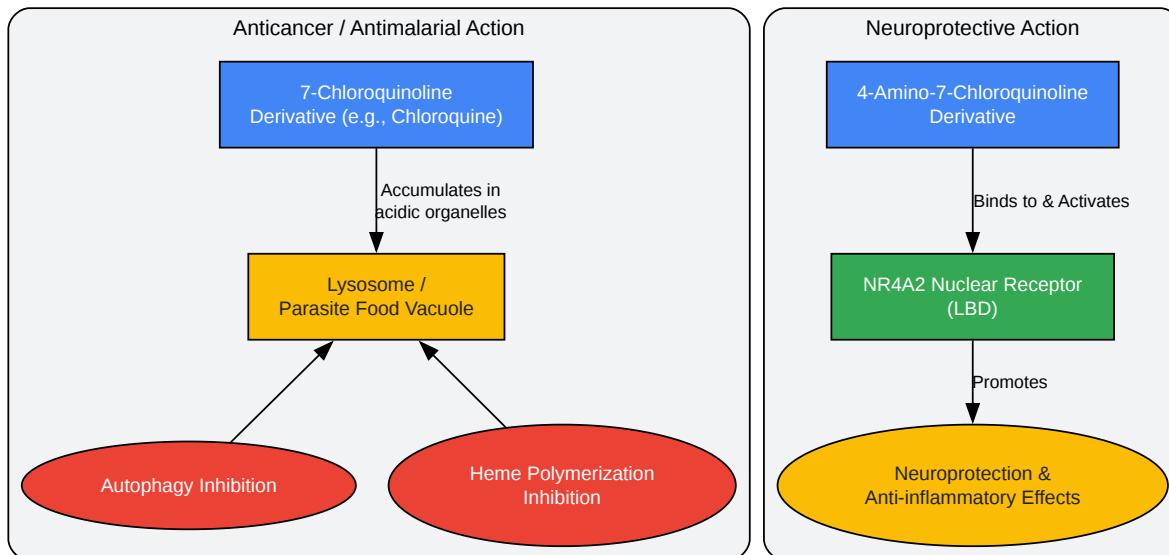
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of nitro-chloroquinolines.

Biological Activity of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine (a 4-amino-7-chloroquinoline). Derivatives are being actively investigated for a range of therapeutic applications, including anticancer, antiparasitic, and neuroprotective activities.[7][8][9] The introduction of a nitro group, as in **4-**

chloro-7-nitroquinoline, provides a key chemical handle for further modification to explore and optimize this biological potential.


Comparative Anticancer and Antimalarial Activity

The following table summarizes the biological activity of various 7-chloroquinoline derivatives against cancer cell lines and *Plasmodium falciparum*, the parasite responsible for malaria. This data highlights the therapeutic potential of the scaffold that **4-chloro-7-nitroquinoline** can be used to generate.

Compound Class	Target Organism/Cell Line	Activity Metric (IC_{50})	Reference
7-Chloro-(4-thioalkylquinoline) derivatives	CCRF-CEM (Leukemia)	Varies (some < 50 μM)	[10]
4,7-dichloroquinoline	<i>P. falciparum</i> (CQ-sensitive)	6.7 nM	[8]
4,7-dichloroquinoline	<i>P. falciparum</i> (CQ-resistant)	8.5 nM	[8]
4-Alkoxy-7-chloroquinoline (Compound 3)	<i>Aedes aegypti</i> larvae (LC_{50})	2.51 ppm	[11]
4-Alkoxy-7-chloroquinoline (Compound 6')	<i>Aedes aegypti</i> larvae (LC_{50})	0.02 ppm	[11]

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 7-chloroquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. Chloroquine, for example, is known for its dual role in inhibiting hemozoin biocrystallization in the malaria parasite and disrupting autophagy in cancer cells.[7] Furthermore, specific 4-amino-7-chloroquinoline compounds have been identified as potent synthetic agonists for the nuclear receptor NR4A2, a promising drug target for neuroprotective therapies in Parkinson's disease.[9]

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanisms of action for 7-chloroquinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-7-NITROQUINOLINE CAS#: 18436-76-5 [m.chemicalbook.com]
- 2. 4-CHLORO-7-NITROQUINOLINE | 18436-76-5 [m.chemicalbook.com]
- 3. 18436-76-5|4-Chloro-7-nitroquinoline|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [benchchem.com](#) [benchchem.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [researchgate.net](#) [researchgate.net]
- 9. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [mdpi.com](#) [mdpi.com]
- 11. Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-7-nitroquinoline IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103582#4-chloro-7-nitroquinoline-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com